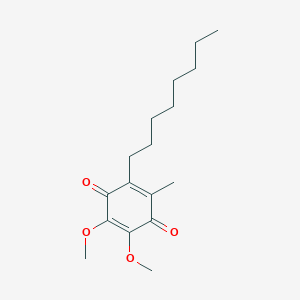
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is notable for its unique structure, which includes methoxy, methyl, and octyl groups attached to the cyclohexa-2,5-diene-1,4-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a quinone precursor. One common method is the Friedel-Crafts alkylation, where an octyl group is introduced to the quinone ring using an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy groups can be introduced via methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized quinones.
Reduction: It can be reduced to hydroquinones, which are less oxidized forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex quinones, while reduction typically produces hydroquinones.
Applications De Recherche Scientifique
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing cellular oxidative stress pathways. The compound may target specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ubiquinone-8: Similar in structure but with a longer isoprenoid side chain.
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A derivative with a decyl group instead of an octyl group.
6PPD-quinone: An antioxidant preservative used in tire manufacturing, structurally related but with different functional groups.
Uniqueness
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of methoxy, methyl, and octyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
173218-48-9 |
|---|---|
Formule moléculaire |
C17H26O4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H26O4/c1-5-6-7-8-9-10-11-13-12(2)14(18)16(20-3)17(21-4)15(13)19/h5-11H2,1-4H3 |
Clé InChI |
WZXVSRFLXYMBDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


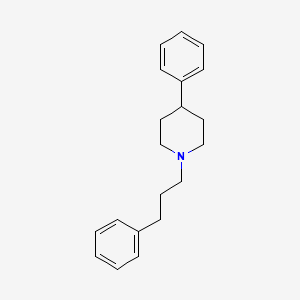
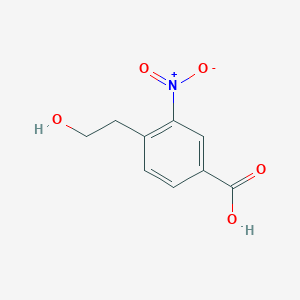
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

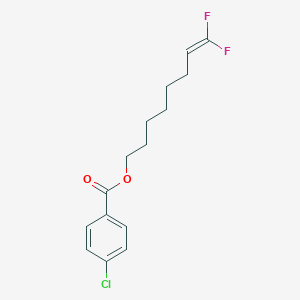
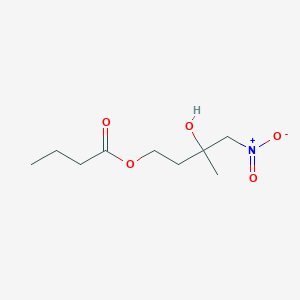
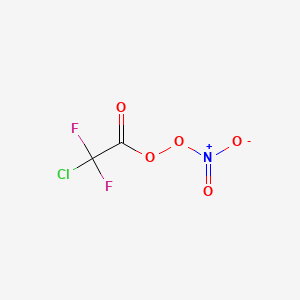
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
